

In Vitro Antiviral Activity of Lopinavir Metabolite M-1: A Technical Guide

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Compound of Interest		
Compound Name:	Lopinavir Metabolite M-1	
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Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. One of its major oxidative metabolites, M-1, has been shown to retain significant in vitro antiviral activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known in vitro antiviral properties of **Lopinavir Metabolite M-1**, its mechanism of action, and the experimental methodologies used for its characterization. The information is compiled to support further research and drug development efforts in the field of antiretroviral therapy.

Introduction

Lopinavir is a second-generation protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, most commonly coadministered with ritonavir to boost its pharmacokinetic profile.[1] The biotransformation of lopinavir in the liver results in several metabolites, with the C-4 oxidation products, including M-1, being predominant.[2] A pivotal study by Sham et al. (2001) synthesized and evaluated the antiviral activities of these major metabolites, revealing that M-1 is not an inactive byproduct but an active molecule with potent anti-HIV activity.[2] Understanding the antiviral profile of such active metabolites is crucial for a complete comprehension of a drug's overall efficacy and potential for long-term viral suppression.



Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir Metabolite M-1 shares its mechanism of action with its parent drug, lopinavir. It functions as a competitive, peptidomimetic inhibitor of the HIV-1 protease enzyme.[3][4] This viral enzyme is critical for the HIV life cycle, as it is responsible for cleaving the newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes (such as reverse transcriptase, integrase, and protease itself).[5][6]

By binding to the active site of the protease, Metabolite M-1 blocks this cleavage process.[4] This inhibition results in the production of immature, non-infectious viral particles that are incapable of completing the maturation process and infecting new host cells.[7][8]

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